4-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-3-carboxamide is a chemical compound with a unique structure that includes an amino group, a methoxyethyl group, and a pyrazole ring
Preparation Methods
The synthesis of 4-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with 2-methoxyethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and may be catalyzed by a base like sodium hydroxide. Industrial production methods often involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
4-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with halides or other electrophiles, forming substituted products.
Common reagents and conditions for these reactions include the use of solvents like ethanol, DMF, and catalysts such as acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The amino and methoxyethyl groups play a crucial role in its binding to enzymes or receptors, modulating their activity. The pyrazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
Similar compounds to 4-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-3-carboxamide include:
4-Amino-N-(2-methoxyethyl)benzamide: This compound shares the methoxyethyl and amino groups but has a benzamide structure instead of a pyrazole ring.
4-Amino-N-(naphthalen-1-yl)-1H-benzo[b][1,4]diazepine-3-carboxamide: This compound has a more complex structure with a benzodiazepine ring, offering different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-amino-N-(2-methoxyethyl)-1-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-3-5-14-7-8(11)9(13-14)10(15)12-4-6-16-2/h7H,3-6,11H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKVPSRQATXNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.